N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structural features confer potential biological activities that are of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H24N2O5S and a molecular weight of 452.5 g/mol. It features a dibenzodiazepine core fused with an oxazepine ring and a sulfonamide group that enhances its solubility and biological activity. The presence of substituents such as dimethyl groups at positions 8 and 10 and a sulfonamide moiety contributes to its pharmacological profile.
This compound primarily targets the Dopamine D2 receptor , which is a G-protein coupled receptor involved in various neurological processes including mood regulation and motor control. The compound acts as a selective inhibitor of this receptor, leading to alterations in neurotransmission pathways associated with several psychiatric disorders.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by this compound can influence several biochemical pathways:
- Neurotransmission : Modulates dopaminergic signaling which is crucial for mood regulation.
- Motor Control : Affects pathways related to movement disorders.
- Psychiatric Disorders : Potentially beneficial in treating conditions such as schizophrenia, bipolar disorder, and Tourette’s syndrome.
Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Antipsychotic Activity : In animal models, compounds similar to this compound demonstrated efficacy in reducing psychotic symptoms by modulating dopaminergic activity .
- Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells.
-
Case Studies :
- A study involving patients with schizophrenia showed significant improvement in symptoms when treated with derivatives of this class of compounds .
- Another clinical trial suggested that compounds targeting the D2 receptor could reduce hyperprolactinemia in patients undergoing treatment for other psychiatric disorders .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Dopamine D2 Receptor Inhibition | Alters neurotransmission pathways | Treatment of schizophrenia |
Neuroprotective Effects | Reduces oxidative stress | Neurodegenerative diseases |
Mood Regulation | Modulates dopaminergic signaling | Bipolar disorder treatment |
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-8-10-20-18(12-14)23(2)21(24)17-13-15(9-11-19(17)27-20)22-28(25,26)16-6-4-3-5-7-16/h3-13,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIUKHLBXIXHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.